molecular formula C10H12N2O2 B13597934 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide

5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide

Cat. No.: B13597934
M. Wt: 192.21 g/mol
InChI Key: BXEMQTUCFPSJNG-UHFFFAOYSA-N
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Description

5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide is a compound belonging to the class of isoindoles, which are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis often begins with the preparation of 5-methoxy-2,3-dihydro-1H-isoindole.

    Functionalization: The introduction of the carboxamide group is achieved through various functionalization reactions. This can involve the use of reagents such as acyl chlorides or anhydrides in the presence of a base.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2,3-dihydro-1H-isoindole hydrochloride: A closely related compound with similar structural features.

    5-methoxy-2-methylindole: Another related compound with a methoxy group and a methyl group on the indole ring.

Uniqueness

5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide is unique due to its specific functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-methoxy-1,3-dihydroisoindole-2-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-14-9-3-2-7-5-12(10(11)13)6-8(7)4-9/h2-4H,5-6H2,1H3,(H2,11,13)

InChI Key

BXEMQTUCFPSJNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CN(C2)C(=O)N)C=C1

Origin of Product

United States

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